Lesinurad

Description

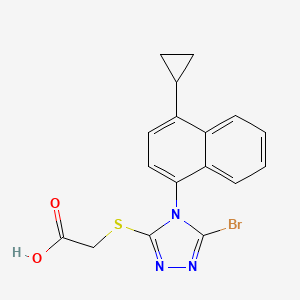

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFOYHRJSUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026091 | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878672-00-5, 1890222-25-9, 1890222-26-0 | |

| Record name | Lesinurad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Lesinurad's Action on URAT1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of lesinurad, a selective uric acid reabsorption inhibitor, with a specific focus on its interaction with the urate transporter 1 (URAT1). This document delves into the molecular interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound and its effects on URAT1.

Introduction to this compound and URAT1

Gout is a painful form of inflammatory arthritis characterized by hyperuricemia, an excess of uric acid in the blood.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[2][3] Inhibition of URAT1 is a primary therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels.[4]

This compound is an oral, selective uric acid reabsorption inhibitor (SURI) that targets URAT1.[2][5] By inhibiting URAT1, this compound effectively increases the fractional excretion of uric acid, thereby reducing serum uric acid concentrations.[6][7] It is approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[5]

Molecular Mechanism of Action

This compound acts as a competitive inhibitor of URAT1, binding to the transporter to block the reabsorption of uric acid.[2] Structural and functional studies have revealed that the interaction between this compound and URAT1 is highly specific. A critical residue for this high-affinity binding is Phenylalanine 365 (Phe365) within the URAT1 transporter.[2] The interaction with Phe365 is thought to be a key determinant of this compound's potency.[2]

In addition to its primary action on URAT1, this compound also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[2][6] However, it displays favorable selectivity, with less significant inhibition of other organic anion transporters like OAT1 and OAT3 at clinically relevant concentrations, which is a desirable property to minimize potential drug-drug interactions.[2]

Quantitative Inhibitory Data

The inhibitory potency of this compound and other relevant compounds against URAT1 and other transporters has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A summary of these values is presented in the table below for comparative analysis.

| Compound | Transporter | IC50 (µM) | Reference(s) |

| This compound | URAT1 | 3.36 - 7.3 | [2][6][8] |

| OAT4 | 2.03 - 3.7 | [2][6] | |

| OAT1 | ~9 | [9] | |

| OAT3 | ~9 | [9] | |

| Benzbromarone | URAT1 | 0.190 - 0.29 | [2][10] |

| OAT4 | 3.19 | [2] | |

| Probenecid | URAT1 | 13.23 | [2] |

| OAT4 | 15.54 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's mechanism of action on URAT1.

Cell Culture and Maintenance of HEK-293T Cells

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are utilized due to their high transfectability and robust protein expression.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells are passaged every 2-3 days or when they reach 80-90% confluency. Adherent cells are detached using a 0.25% trypsin-EDTA solution.

Transient Transfection of HEK-293T Cells with URAT1 Plasmid

-

Seeding: HEK-293T cells are seeded into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Plasmid DNA: A mammalian expression vector containing the full-length cDNA of human URAT1 (SLC22A12) is used.

-

Transfection Reagent: A commercially available lipid-based transfection reagent (e.g., Lipofectamine® 3000) is used according to the manufacturer's instructions.

-

Procedure:

-

For each well, plasmid DNA and the transfection reagent are separately diluted in a serum-free medium (e.g., Opti-MEM®).

-

The diluted DNA and transfection reagent are then combined and incubated at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.

-

The complex mixture is added dropwise to the cells in the 24-well plate containing fresh culture medium.

-

Cells are incubated for 24-48 hours post-transfection to allow for sufficient expression of the URAT1 transporter on the cell membrane.

-

In Vitro URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)

-

Preparation of Test Compounds:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

-

-

Uric Acid Uptake Assay:

-

Wash: 48 hours post-transfection, the culture medium is removed, and the cells are washed twice with a pre-warmed wash buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).

-

Pre-incubation: Cells are pre-incubated with the various concentrations of this compound or vehicle (DMSO) in the assay buffer for 10-15 minutes at 37°C.

-

Uptake Initiation: The pre-incubation solution is removed, and the uptake is initiated by adding the assay buffer containing [14C]-labeled uric acid (e.g., at a final concentration of 50 µM) and the respective concentrations of this compound.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

-

Cell Lysis: The cells are lysed by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter. The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uric acid uptake.

-

-

Data Analysis:

-

The uric acid uptake in mock-transfected cells (cells transfected with an empty vector) is subtracted from the uptake in URAT1-transfected cells to determine the specific URAT1-mediated uptake.

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control (0% inhibition).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using a non-linear regression analysis software (e.g., GraphPad Prism).

-

Conclusion

This compound effectively reduces serum uric acid levels by selectively inhibiting the URAT1 transporter, a key component in renal uric acid reabsorption. Its mechanism of action is well-characterized, involving a high-affinity interaction with the transporter, with the Phe365 residue playing a crucial role. The in vitro and in vivo data consistently support its function as a potent URAT1 inhibitor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel uricosuric agents targeting URAT1 for the management of hyperuricemia and gout.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.bcm.edu [cdn.bcm.edu]

- 3. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of this compound and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. cdn.origene.com [cdn.origene.com]

- 9. editxor.com [editxor.com]

- 10. Determination of this compound in rat plasma by a UHPLC–MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lesinurad in Uric Acid Excretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary contributor to the development of gout, a painful inflammatory arthritis.[1] Lesinurad, a selective uric acid reabsorption inhibitor (SURI), represents a significant therapeutic advancement in the management of hyperuricemia associated with gout.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in enhancing uric acid excretion. It details the molecular targets of this compound, summarizes key quantitative data from clinical and preclinical studies, and outlines the experimental protocols used to characterize its activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the field of gout and hyperuricemia.

Introduction: The Challenge of Hyperuricemia and Gout

Gout is precipitated by the deposition of monosodium urate crystals in joints and soft tissues, a direct consequence of sustained hyperuricemia.[1] In a majority of patients, hyperuricemia arises from inefficient renal excretion of uric acid.[1][4] The kidneys play a crucial role in maintaining urate homeostasis through a complex process of glomerular filtration followed by reabsorption and secretion in the proximal tubules.[5][6][7] Urate transporters in the renal proximal tubule are key players in this process, with the balance between reabsorption and secretion determining the net excretion of uric acid.[5][8]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by specifically targeting and inhibiting key transporters responsible for the reabsorption of uric acid in the kidneys, thereby increasing its excretion in urine and lowering serum uric acid levels.[9][10]

Molecular Targets: URAT1 and OAT4

This compound's primary targets are the urate transporter 1 (URAT1) and the organic anion transporter 4 (OAT4), both located on the apical membrane of proximal tubule epithelial cells.[2][4][11]

-

URAT1 (SLC22A12): This transporter is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen.[5][9] By inhibiting URAT1, this compound effectively blocks this primary reabsorption pathway.[9][10]

-

OAT4 (SLC22A11): OAT4 is another apical transporter involved in urate reabsorption and has been implicated in diuretic-induced hyperuricemia.[5][9] this compound's inhibition of OAT4 provides an additional mechanism to promote uric acid excretion.[9][11]

Unlike some other uricosuric agents, such as probenecid, this compound does not significantly inhibit organic anion transporters 1 (OAT1) or OAT3 at clinically relevant concentrations, which may contribute to its favorable drug-drug interaction profile.[11][12] Furthermore, it does not affect the basolateral transporter GLUT9 (SLC2A9), which is involved in the exit of reabsorbed urate from the tubular cell into the bloodstream.[12][13]

Signaling Pathway of Uric Acid Reabsorption and this compound's Intervention

The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule and the points of intervention by this compound.

Quantitative Data Summary

The efficacy of this compound in lowering serum uric acid has been demonstrated in numerous clinical trials. The following tables summarize key pharmacokinetic and pharmacodynamic data.

Table 1: Pharmacokinetics of this compound

| Parameter | Value | Reference |

| Absolute Bioavailability | ~100% | [9][13] |

| Time to Cmax (Tmax) | 1 to 4 hours | [2][9] |

| Plasma Protein Binding | >98% (mainly albumin) | [9] |

| Metabolism | Primarily via CYP2C9 | [2][9] |

| Elimination Half-life (t½) | ~5 hours | [9] |

| Excretion | ~63% in urine, ~32% in feces | [2][9] |

| Unchanged in Urine | ~30% of the dose | [2][9] |

Table 2: Pharmacodynamic Effects of this compound (Single Dose in Healthy Volunteers)

| Dose | Maximum sUA Reduction (at 6 hours) | sUA Reduction (at 24 hours) | Fold Increase in FEUA (at 6 hours) | Reference |

| 200 mg | ~33% - 46% | ~26% | 3.6-fold | [9][11][12] |

| 400 mg | - | ~35% | - | [14][15] |

| 600 mg | ~42% | ~31% | - | [11] |

Table 3: Efficacy of this compound in Combination Therapy (Gout Patients)

| Trial | Treatment Group | Primary Endpoint | % of Patients Achieving Primary Endpoint | P-value vs. XOI alone | Reference |

| CLEAR 1 | This compound 200 mg + Allopurinol | sUA < 6.0 mg/dL at Month 6 | 54.2% | < 0.0001 | [16][17] |

| Allopurinol alone | 27.9% | ||||

| CLEAR 2 | This compound 200 mg + Allopurinol | sUA < 6.0 mg/dL at Month 6 | 55.4% | < 0.0001 | [17] |

| Allopurinol alone | 23.3% | ||||

| CRYSTAL | This compound 200 mg + Febuxostat | sUA < 5.0 mg/dL at Month 6 | 56.6% | 0.13 | [10][17] |

| Febuxostat alone | 46.8% | ||||

| CRYSTAL | This compound 400 mg + Febuxostat | sUA < 5.0 mg/dL at Month 6 | 76.1% | < 0.0001 | [10][17] |

| Febuxostat alone | 46.8% |

FEUA: Fractional Excretion of Uric Acid; sUA: serum Uric Acid; XOI: Xanthine Oxidase Inhibitor.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro URAT1 and OAT4 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of a compound against URAT1 and OAT4.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are transiently transfected with expression vectors containing the cDNA for human URAT1 (hURAT1) or human OAT4 (hOAT4).[3][18]

-

Uptake Assay:

-

Transfected cells are seeded into multi-well plates.

-

Cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with MES).

-

Cells are then incubated with varying concentrations of this compound or a vehicle control.

-

The uptake reaction is initiated by adding the buffer containing radiolabeled [14C]-uric acid.

-

After a short incubation period, the uptake is terminated by washing with ice-cold buffer.

-

-

Quantification and Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

The concentration of the inhibitor that reduces uric acid uptake by 50% (IC50) is calculated by fitting the data to a dose-response curve.[19]

-

Clinical Pharmacodynamic Study in Healthy Volunteers

This protocol outlines a typical clinical study design to assess the effect of this compound on serum uric acid and urinary uric acid excretion in healthy subjects.

Methodology:

-

Subject Recruitment: Healthy male and/or female volunteers are enrolled. Baseline serum and urine uric acid levels are established.

-

Study Design: A single-ascending dose or multiple-ascending dose, randomized, placebo-controlled, double-blind study design is often employed.[14][15]

-

Dosing and Sample Collection:

-

Subjects receive a single oral dose of this compound at various dose levels (e.g., 200 mg, 400 mg, 600 mg) or placebo.[14][15]

-

Blood samples are collected at predefined time points (e.g., pre-dose, and 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to measure plasma this compound concentrations and serum uric acid levels.[14]

-

Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the urinary excretion of uric acid and this compound.[14]

-

-

Biochemical Analysis:

-

Serum and urine samples are analyzed for uric acid and creatinine concentrations.

-

Plasma samples are analyzed for this compound concentrations using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated for this compound.[14]

-

Pharmacodynamic parameters, including the change from baseline in serum uric acid and the fractional excretion of uric acid (FEUA), are calculated. FEUA is determined using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine).

-

Conclusion

This compound's mechanism of action, centered on the potent and selective inhibition of the renal urate transporters URAT1 and OAT4, provides a targeted approach to increasing uric acid excretion.[11][12] This results in a significant reduction of serum uric acid levels, addressing the underlying cause of hyperuricemia in the majority of gout patients. The quantitative data from extensive clinical trials robustly support its efficacy, particularly in combination with xanthine oxidase inhibitors, for patients who do not achieve target sUA levels with monotherapy.[10][16] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel therapies for hyperuricemia and gout.

References

- 1. Effects of renal function on pharmacokinetics and pharmacodynamics of this compound in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ard.bmj.com [ard.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. Urate Transporters in the Kidney: What Clinicians Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tga.gov.au [tga.gov.au]

- 10. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ncpe.ie [ncpe.ie]

- 18. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lesinurad on Renal Urate Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that plays a crucial role in the management of hyperuricemia, particularly in patients with gout.[1] Its primary mechanism of action involves the modulation of specific renal urate transporters, leading to increased uric acid excretion. This technical guide provides an in-depth analysis of this compound's effects on these transporters, compiling quantitative data, detailing experimental protocols, and visualizing key pathways to offer a comprehensive resource for the scientific community.

Introduction: Renal Urate Handling and the Role of Key Transporters

The kidneys are the primary regulators of uric acid homeostasis, excreting approximately 70% of the daily produced urate. This process involves a complex interplay of filtration, reabsorption, and secretion within the nephron. A significant portion of filtered urate is reabsorbed in the proximal tubule, a process mediated by several key transport proteins.[2] Dysregulation of these transporters can lead to hyperuricemia, a precursor to gout.[3]

The main transporters involved in renal urate reabsorption are:

-

Urate Transporter 1 (URAT1; SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is responsible for the majority of urate reabsorption from the tubular lumen back into the bloodstream.[2][4]

-

Organic Anion Transporter 4 (OAT4; SLC22A11): Also situated on the apical membrane, OAT4 contributes to urate reabsorption and is implicated in diuretic-induced hyperuricemia.[1][5]

-

Glucose Transporter 9 (GLUT9; SLC2A9): Found on the basolateral membrane, GLUT9 facilitates the exit of reabsorbed urate from the tubular cells into the blood.[3]

This compound's therapeutic effect is achieved by specifically targeting and inhibiting the activity of URAT1 and OAT4.[3][6]

Quantitative Analysis of this compound's Inhibitory Activity

In vitro studies have quantified the inhibitory potency of this compound against key renal urate transporters. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's efficacy in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound and Other Uricosuric Agents against URAT1 and OAT4

| Compound | URAT1 IC50 (μM) | OAT4 IC50 (μM) | Reference(s) |

| This compound | 3.53 | 2.03 | [3] |

| 7.3 | 3.7 | [5][7][8] | |

| Benzbromarone | 0.29 | 3.19 | [3] |

| Probenecid | 13.23 | 15.54 | [3] |

Note: Variations in IC50 values can be attributed to different experimental conditions and assay systems.

Experimental Protocols for In Vitro Transporter Assays

The following sections detail the methodologies employed to determine the inhibitory effects of this compound on URAT1 and OAT4.

Cell Culture and Transporter Expression

-

Cell Line: Human Embryonic Kidney 293 (HEK-293T) or Madin-Darby Canine Kidney II (MDCKII) cells are commonly used.[9][10][11]

-

Transfection:

-

For transient expression, cells are transfected with plasmid DNA constructs encoding the target transporter, such as pCMV/neo-URAT1 or pCMV/neo-OAT4, using a suitable transfection reagent like DreamFect Gold.[9]

-

For stable expression, cells are transfected and then selected using an appropriate antibiotic, such as geneticin (G418), to generate a cell line that continuously expresses the transporter of interest.[9]

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[9]

Urate Transport Inhibition Assay

This assay measures the uptake of a labeled substrate (e.g., radiolabeled uric acid) into cells expressing the target transporter in the presence and absence of the test compound (this compound).

-

Cell Plating: Transfected cells are seeded into poly-D-lysine-coated 96-well plates at a density of approximately 200,000 cells per well and allowed to attach overnight.[9]

-

Assay Buffer: A buffer with a physiological pH for the transporter is used, for example, a buffer containing 25 mM MES (pH 5.5), 125 mM sodium gluconate, and other essential salts.[12]

-

Inhibitor Pre-incubation: Cells are washed with the assay buffer and then pre-incubated with varying concentrations of this compound (or other inhibitors) for a short period (e.g., 5-10 minutes) at 37°C.[12]

-

Substrate Incubation: A solution containing a labeled substrate, such as 14C-uric acid (typically at a concentration of 100 µM for URAT1 assays), is added to the wells, and the plate is incubated for a defined period (e.g., 10 minutes) at 37°C.[12][13]

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer. The cells are then lysed using a suitable lysis buffer (e.g., containing a mild detergent).

-

Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting of the cell lysates.[11]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Renal Urate Reabsorption and this compound's Point of Intervention

Caption: this compound's mechanism of action in the renal proximal tubule.

Experimental Workflow for Determining IC50 of this compound

Caption: Workflow for in vitro determination of this compound's IC50 value.

Selectivity Profile of this compound

An important aspect of this compound's pharmacological profile is its selectivity. At clinically relevant concentrations, this compound effectively inhibits URAT1 and OAT4 without significantly affecting other transporters such as GLUT9 and the ATP-binding cassette transporter G2 (ABCG2).[3][6] Furthermore, unlike the older uricosuric agent probenecid, this compound does not inhibit the organic anion transporters OAT1 and OAT3 in a clinical setting, which reduces the potential for certain drug-drug interactions.[3][14]

Conclusion

This compound exerts its urate-lowering effect through the potent and selective inhibition of the renal urate transporters URAT1 and OAT4. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development in the field of gout and hyperuricemia therapeutics. The high selectivity of this compound for its target transporters underscores its favorable safety profile and its utility as a combination therapy with xanthine oxidase inhibitors for the effective management of gout.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Urate Transport by Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioivt.com [bioivt.com]

- 11. In Vitro and In Vivo Interaction Studies Between this compound, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Lesinurad's Selectivity for URAT1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of lesinurad, a selective uric acid reabsorption inhibitor (SURI), for the urate transporter 1 (URAT1) over other key transporters involved in uric acid homeostasis and drug disposition. This document details the quantitative inhibitory potency of this compound, the experimental methodologies used for these assessments, and visual representations of the underlying physiological and experimental frameworks.

Core Data Presentation: this compound's Transporter Inhibition Profile

This compound exhibits a distinct selectivity profile, potently inhibiting URAT1 and OAT4, while having a significantly lower impact on OAT1 and OAT3 at clinically relevant concentrations. It does not inhibit the key transporters ABCG2 and GLUT9. The following table summarizes the in vitro inhibitory activities of this compound against these transporters.

| Transporter | IC50 (μM) | Reference |

| URAT1 | 3.53 | [1] |

| OAT4 | 2.03 | [1] |

| OAT1 | 3.90 | [1] |

| OAT3 | 3.54 | [1] |

| ABCG2 | > 100 | [1] |

| GLUT9 | > 100 | [1] |

Note: While the in vitro IC50 values for OAT1 and OAT3 are in a similar range to URAT1 and OAT4, the high plasma protein binding of this compound (98.4%) results in maximal plasma-free concentrations that are insufficient to inhibit OAT1 or OAT3 in a clinical setting[1].

Experimental Protocols

The determination of this compound's selectivity profile relies on robust in vitro cell-based assays. The following sections detail the typical methodologies employed.

URAT1 and OAT4 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the transport of uric acid by URAT1 and OAT4.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human URAT1 or OAT4 transporter.

-

Substrate: Radiolabeled [¹⁴C]-uric acid.

-

Assay Procedure:

-

HEK293 cells expressing either URAT1 or OAT4 are seeded in 24-well plates and cultured to confluence.

-

The cell monolayers are washed with a pre-assay buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).

-

Cells are then pre-incubated for 5 minutes in an assay buffer containing various concentrations of this compound. The assay buffer composition is typically 25 mM MES pH 5.5, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM calcium gluconate, and 5.6 mM glucose[1].

-

[¹⁴C]-uric acid (final concentration of 100 μM) is added to initiate the transport assay, and the cells are incubated for 10 minutes[1].

-

The transport is stopped by rapidly washing the cells with ice-cold wash buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

OAT1 and OAT3 Inhibition Assay

This assay is similar to the URAT1/OAT4 assay but is adapted for the specific substrates of OAT1 and OAT3.

-

Cell Line: HEK293 cells stably overexpressing human OAT1 or OAT3.

-

Substrate: A known radiolabeled substrate for OAT1 and OAT3 (e.g., [³H]-para-aminohippurate or [³H]-estrone-3-sulfate).

-

Assay Procedure: The procedure follows the same principles as the URAT1/OAT4 assay, with appropriate adjustments for the specific substrate and incubation times optimal for OAT1 and OAT3 transport activity.

ABCG2 Inhibition Assay

This assay assesses the effect of this compound on the efflux activity of ABCG2.

-

Cell Line: Caco-2 cells, which endogenously express ABCG2.

-

Substrate: A known fluorescent substrate of ABCG2 (e.g., genistein).

-

Assay Procedure:

-

Caco-2 cells are cultured to form a confluent monolayer.

-

The cells are pre-incubated with various concentrations of this compound for 30 minutes.

-

The ABCG2 substrate is then added, and the cells are incubated for a further 120 minutes[2].

-

The amount of substrate transported (or retained intracellularly) is quantified using fluorescence detection.

-

A known ABCG2 inhibitor (e.g., chrysin) is used as a positive control[2].

-

GLUT9 Inhibition Assay

The impact of this compound on GLUT9-mediated urate transport is typically assessed using the Xenopus laevis oocyte expression system.

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding human GLUT9.

-

Substrate: Radiolabeled [¹⁴C]-uric acid.

-

Assay Procedure:

-

Oocytes are injected with GLUT9 cRNA and incubated to allow for protein expression.

-

Groups of oocytes are pre-incubated with this compound at various concentrations.

-

The oocytes are then incubated with [¹⁴C]-uric acid.

-

After incubation, the oocytes are washed to remove extracellular radioactivity.

-

Individual oocytes are lysed, and the intracellular radioactivity is measured by scintillation counting.

-

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the role of key transporters in renal urate handling and the inhibitory action of this compound.

Caption: Renal Urate Transport and this compound's Mechanism of Action.

Experimental Workflow

The generalized workflow for determining the in vitro inhibitory activity of this compound on urate transporters is depicted below.

Caption: In Vitro Transporter Inhibition Assay Workflow.

References

Lesinurad's Impact on Purine Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and soft tissues.[1][2] This pathology arises from chronic hyperuricemia, a condition defined by elevated serum uric acid (sUA) levels. Uric acid is the final enzymatic product of purine metabolism in humans, produced from xanthine and hypoxanthine by the enzyme xanthine oxidase.[3] While overproduction of uric acid can contribute to hyperuricemia, the condition is most commonly caused by inefficient renal excretion of uric acid.[3][4] Therapeutic strategies for managing hyperuricemia and gout primarily involve either reducing uric acid production with xanthine oxidase inhibitors (XOIs) like allopurinor or febuxostat, or increasing its renal excretion with uricosuric agents.[3][4][5]

Lesinurad (Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) that represents a significant therapeutic option, particularly for patients who do not achieve target sUA levels with XOI monotherapy.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key metabolic parameters, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Targeting Renal Urate Reabsorption

This compound's primary impact on purine metabolism is not on the production of uric acid, but on its excretion. It selectively inhibits key transporters in the proximal tubule of the kidney that are responsible for reabsorbing uric acid back into the bloodstream.[6]

Primary Molecular Targets: URAT1 and OAT4

This compound exerts its therapeutic effect by inhibiting the function of two apical transporters:

-

Uric Acid Transporter 1 (URAT1): Encoded by the SLC22A12 gene, URAT1 is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen.[4][7] By inhibiting URAT1, this compound effectively blocks this primary pathway of urate reclamation, leading to increased urinary excretion.[8][9]

-

Organic Anion Transporter 4 (OAT4): This transporter also contributes to uric acid reabsorption and has been associated with diuretic-induced hyperuricemia.[1][7][10] this compound's inhibition of OAT4 provides an additional mechanism for enhancing uricosuria.[1][11]

Unlike some older uricosuric agents, this compound is highly selective. At therapeutic concentrations, it does not significantly inhibit other transporters such as GLUT9 (which mediates urate transport from the tubular cell into the interstitium), or OAT1 and OAT3, which are involved in drug-drug interactions.[1][11][12] This selectivity contributes to its favorable safety profile.[1][12] this compound's action is therefore complementary to that of XOIs, providing a dual-mechanism approach that targets both uric acid production and excretion.[3][8]

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified in numerous in vitro and clinical studies. The following tables summarize key data.

Table 1: In Vitro Inhibitory Potency of this compound

| Transporter | IC50 Value (μM) | Function | Reference |

|---|---|---|---|

| URAT1 | 3.53 - 7.3 | Primary Uric Acid Reabsorption Transporter | [7][12] |

| OAT4 | 2.03 - 3.7 | Uric Acid Reabsorption Transporter | [7][12] |

| GLUT9 | No Inhibition | Basolateral Uric Acid Efflux Transporter | [1][12] |

| ABCG2 | No Effect | Uric Acid Secretion Transporter |[1][12] |

Table 2: Pharmacodynamic Effects of a Single this compound Dose in Healthy Volunteers

| Parameter | Dose | Effect | P-value | Reference |

|---|---|---|---|---|

| Serum Uric Acid (sUA) | 200 mg | 33% reduction after 6 hours | < 0.001 | [1][12] |

| Fractional Excretion of Uric Acid (FEUA) | 200 mg | 3.6-fold increase after 6 hours | < 0.001 |[1][12] |

Table 3: Efficacy of this compound (200 mg) in Combination with Allopurinol (CLEAR 1 & 2 Trials)

| Study | Treatment Group | Patients Achieving sUA <6.0 mg/dL at Month 6 | P-value vs. Allopurinol Alone | Reference |

|---|---|---|---|---|

| CLEAR 1 | This compound + Allopurinol | 54.2% | < 0.0001 | [5][13] |

| Placebo + Allopurinol | 27.9% | N/A | [5][13] | |

| CLEAR 2 | This compound + Allopurinol | 55.4% | < 0.0001 | [5] |

| | Placebo + Allopurinol | 23.3% | N/A |[5] |

Table 4: Efficacy of this compound in Combination with Febuxostat in Tophaceous Gout (CRYSTAL Trial)

| Parameter | Treatment Group (this compound Dose + Febuxostat 80 mg) | Result at Month 12 | P-value vs. Febuxostat Alone | Reference |

|---|---|---|---|---|

| Patients Achieving sUA <5.0 mg/dL | This compound 200 mg | Significantly more patients than febuxostat alone | < 0.05 (at most time points) | [8][14] |

| % Change in Total Target Tophi Area | This compound 200 mg | -50.1% | < 0.05 | [8][14] |

| This compound 400 mg | -52.9% | < 0.05 | [8][14] |

| | Placebo | -28.3% | N/A |[8][14] |

Experimental Protocols

The characterization of this compound's mechanism and efficacy relies on standardized in vitro and clinical methodologies.

Protocol 1: In Vitro URAT1 Inhibition Assay

This cell-based assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transiently transfected with a plasmid vector containing the full-length cDNA for the human URAT1 transporter (SLC22A12). A control group is transfected with an empty vector.

-

Uptake Assay Preparation: 24-48 hours post-transfection, the cells are seeded into multi-well plates. Prior to the assay, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Inhibition and Urate Uptake: Cells are incubated with varying concentrations of the test inhibitor (this compound) for a defined period. Subsequently, a solution containing radio-labeled [14C]-uric acid is added, and the uptake is allowed to proceed for a short duration (e.g., 5-10 minutes).

-

Termination and Lysis: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed using a suitable lysis buffer (e.g., containing sodium hydroxide).

-

Quantification: The amount of [14C]-uric acid taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Clinical Pharmacodynamic Assessment

This protocol outlines a typical clinical study to measure the in vivo effects of this compound on uric acid homeostasis.

-

Subject Recruitment: Healthy volunteers or patients with gout and hyperuricemia (sUA ≥ 6.5 mg/dL) are enrolled.[15] A washout period for any existing urate-lowering therapy is required.

-

Baseline Measurements: On Day -1, baseline 24-hour urine and fasting blood samples are collected to determine baseline sUA, urinary uric acid (uUA), serum creatinine, and urinary creatinine. The Fractional Excretion of Uric Acid (FEUA) is calculated as: (uUA * serum creatinine) / (sUA * urinary creatinine) * 100.

-

Drug Administration: On Day 1, subjects receive a single oral dose of this compound (e.g., 200 mg) or placebo.

-

Serial Sampling: Blood samples are collected at pre-defined intervals (e.g., pre-dose, and 2, 4, 6, 8, 12, 24 hours post-dose) to measure sUA and drug plasma concentrations. Urine is collected over the 24-hour period post-dose.

-

Endpoint Analysis: The primary pharmacodynamic endpoints are the change from baseline in sUA levels and the change from baseline in FEUA.

-

Safety Monitoring: Safety is assessed through the monitoring of adverse events, vital signs, and clinical laboratory tests, with a particular focus on renal function (e.g., serum creatinine).[15]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms discussed.

Caption: Overview of purine metabolism leading to uric acid production and subsequent renal handling.

Caption: this compound's targeted inhibition of URAT1 and OAT4 transporters in the kidney.

Caption: Complementary actions of XOIs and this compound on uric acid production and excretion.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of this compound in Combination With Allopurinol on Serum Uric Acid Levels in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Foundational Research on Selective Uric Acid Reabsorption Inhibitors (SURIs)

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on selective uric acid reabsorption inhibitors (SURIs). It is designed to serve as a core resource for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel therapies for hyperuricemia and gout. This guide delves into the molecular mechanisms of action, key experimental data, and detailed methodologies that have paved the way for the clinical development of this important class of drugs.

The Core Mechanism: Targeting Uric Acid Transporters

Hyperuricemia, the precursor to gout, is primarily caused by the inefficient excretion of uric acid by the kidneys.[1] A key player in this process is the renal proximal tubule, which is responsible for the majority of uric acid reabsorption back into the bloodstream.[2] SURIs exert their therapeutic effect by specifically inhibiting the function of key urate transporters located in the apical membrane of proximal tubule cells, thereby increasing the fractional excretion of uric acid.[3]

The primary target for most SURIs is the Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene.[4] URAT1 is a high-capacity transporter responsible for a significant portion of urate reabsorption.[5] By blocking URAT1, SURIs effectively reduce the amount of uric acid that is reabsorbed, leading to a decrease in serum uric acid (sUA) levels.[6]

Other transporters are also involved in the complex process of uric acid homeostasis. Organic Anion Transporter 4 (OAT4) , another apical transporter, also contributes to urate reabsorption and is a target for some SURIs like lesinurad.[3] Conversely, transporters such as ATP-binding cassette subfamily G member 2 (ABCG2) , and Organic Anion Transporters 1 and 3 (OAT1/OAT3) on the basolateral membrane are involved in uric acid secretion into the tubular lumen.[2] The selectivity of SURIs for reabsorption transporters over secretion transporters is a critical factor in their safety and efficacy profile.[6]

Signaling Pathway of Uric Acid Reabsorption and Secretion

The following diagram illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell and the points of intervention for SURIs.

Quantitative Data on SURI Potency and Selectivity

The efficacy and safety of a SURI are largely determined by its potency in inhibiting URAT1 and its selectivity against other renal transporters. The following table summarizes the in vitro inhibitory activities (IC50 values) of several key SURIs against URAT1 and other relevant transporters. Lower IC50 values indicate higher potency.

| Compound | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | OAT4 IC50 (µM) | ABCG2 IC50 (µM) | Selectivity Ratio (OAT1/URAT1) | Selectivity Ratio (OAT3/URAT1) | Selectivity Ratio (ABCG2/URAT1) |

| Dotinurad | 0.0372 | 4.08 | 1.32 | - | 4.16 | 110 | 35.5 | 112 |

| This compound | 3.53 - 30.0[3] | >100 | >100 | 2.03[3] | >100 | >3.3 | >3.3 | >3.3 |

| Benzbromarone | 0.190 - 0.29[3] | - | - | 3.19[3] | - | - | - | - |

| Probenecid | 13.23 - 165[3] | - | - | 15.54[3] | - | - | - | - |

Data compiled from multiple sources.[3][6] Note that IC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

The development of SURIs relies on robust and reproducible experimental models. This section details the methodologies for key in vitro and in vivo assays used in the foundational research of these compounds.

In Vitro URAT1 Inhibition Assay

This assay is crucial for determining the potency of a compound in inhibiting the URAT1 transporter.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human URAT1 gene (hURAT1-HEK293).[7]

-

Wild-type HEK293 cells (as a negative control).[7]

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).[7]

-

Uric acid solution (e.g., [14C]-uric acid or a non-radiolabeled uric acid standard).[8]

-

Assay buffer (e.g., Krebs-Ringer buffer).[7]

-

Test compounds (SURIs) at various concentrations.

-

A known URAT1 inhibitor as a positive control (e.g., benzbromarone).[7]

-

Scintillation counter or a suitable detection method for uric acid.

Procedure:

-

Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in appropriate culture medium until they reach a suitable confluency (e.g., 80-90%).[7]

-

Plating: Seed the cells into multi-well plates (e.g., 24- or 96-well plates) and allow them to adhere overnight.[7]

-

Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or control for a defined period (e.g., 10-30 minutes) at 37°C.[7]

-

Uric Acid Uptake: Initiate the uptake reaction by adding the uric acid solution to each well. Incubate for a specific time (e.g., 5-10 minutes) at 37°C.[8]

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular uric acid concentration using a scintillation counter (for radiolabeled uric acid) or another appropriate detection method.[7]

-

Data Analysis:

-

Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-HEK293 cells to determine URAT1-specific uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[7]

-

In Vivo Hyperuricemia Animal Models

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of SURIs.

1. Urate Oxidase Knockout (UOX-KO) Mouse Model:

-

Principle: Most mammals, unlike humans, possess the enzyme urate oxidase (uricase), which degrades uric acid to the more soluble allantoin. Knocking out the Uox gene in mice results in a genetic model of hyperuricemia that more closely mimics the human condition.

-

Procedure:

-

UOX-KO mice are generated using standard gene-editing techniques.

-

These mice spontaneously develop elevated serum uric acid levels.

-

Test compounds are administered orally or via another appropriate route.

-

Blood samples are collected at various time points to measure serum uric acid levels.

-

Urine can also be collected to measure the fractional excretion of uric acid.

-

2. Oxonic Acid- and Adenine-Induced Hyperuricemia Model:

-

Principle: This is a chemically induced model of hyperuricemia. Potassium oxonate is a uricase inhibitor, and adenine is a purine precursor that increases uric acid production.[9]

-

Procedure:

-

Rodents (typically mice or rats) are administered potassium oxonate and adenine orally for a set period to induce hyperuricemia.[9]

-

Once hyperuricemia is established, the test SURI is administered.

-

Blood and urine samples are collected and analyzed as described for the UOX-KO model.

-

Clinical Trial Design for SURIs

The clinical development of SURIs typically follows a phased approach to evaluate their safety, efficacy, and optimal dosage.

Phase I Clinical Trial Design (Example: Dotinurad)

-

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of the SURI in healthy volunteers.[10][11]

-

Design: Randomized, double-blind, placebo-controlled, dose-escalation study.[11]

-

Key Endpoints:

Phase III Clinical Trial Design (Example: this compound - CLEAR 1 & 2, CRYSTAL)

-

Objective: To evaluate the efficacy and safety of the SURI in combination with a xanthine oxidase inhibitor (XOI) in patients with gout who have an inadequate response to XOI monotherapy.[12][13][14]

-

Design: Randomized, double-blind, placebo-controlled, multicenter studies.[12][13]

-

Key Endpoints:

-

Primary Efficacy Endpoint: Proportion of patients achieving a target serum uric acid level (e.g., <6.0 mg/dL or <5.0 mg/dL) at a specific time point (e.g., 6 months).[12][14]

-

Secondary Efficacy Endpoints: Mean change in serum uric acid, resolution of tophi.[12]

-

Safety Endpoints: Incidence of adverse events, particularly renal-related events.[14]

-

Conclusion

The foundational research on selective uric acid reabsorption inhibitors has provided a clear understanding of their mechanism of action and has established robust methodologies for their preclinical and clinical evaluation. The high potency and selectivity of newer SURIs like dotinurad for URAT1 represent a significant advancement in the targeted therapy of hyperuricemia. This technical guide serves as a foundational resource, offering a consolidated view of the critical data and experimental frameworks that are essential for the continued development of innovative and effective treatments for patients suffering from gout and other hyperuricemia-related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical and Functional Characterization of URAT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mednexus.org [mednexus.org]

- 10. Urica Therapeutics Announces Topline Data From Phase 1 Clinical Trial Evaluating Dotinurad in Healthy Volunteers in the US [drug-dev.com]

- 11. Urica reports Phase I trial data of dotinurad [clinicaltrialsarena.com]

- 12. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]

- 14. This compound, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lesinurad in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Lesinurad in murine models of hyperuricemia. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][2][3][4][5] By inhibiting these transporters, this compound increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1][2][3] It is clinically used in combination with xanthine oxidase inhibitors for the treatment of hyperuricemia associated with gout.[1][3] Preclinical studies in murine models are crucial for further elucidating its mechanisms and exploring potential new therapeutic applications.

Mechanism of Action

This compound reduces sUA by inhibiting URAT1 and OAT4, which are key transporters involved in the reabsorption of uric acid in the proximal tubules of the kidneys.[1][3][4][5] URAT1 is responsible for the majority of uric acid reabsorption.[4] By blocking these transporters, this compound promotes the renal excretion of uric acid.

Caption: Mechanism of Action of this compound in the Kidney.

Experimental Protocols

Murine Model of Potassium Oxonate-Induced Hyperuricemia

This protocol describes the induction of hyperuricemia in mice using potassium oxonate, a uricase inhibitor, and the subsequent treatment with this compound.

Materials:

-

Male mice (e.g., Swiss albino)

-

Potassium Oxonate (PO)

-

This compound

-

Allopurinol (optional, as a comparator)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Intraperitoneal (IP) injection needles and syringes

-

Oral gavage needles

Workflow:

Caption: Experimental workflow for this compound in a hyperuricemic mouse model.

Procedure:

-

Acclimatization: Acclimate mice for one week with a 12-hour light/dark cycle and free access to food and water.[6] Handle the mice daily to reduce stress.[6]

-

Animal Grouping: Divide the animals into experimental groups (a minimum of 6 mice per group is recommended).[6]

-

Group 1 (Negative Control): Receives vehicle only.

-

Group 2 (Hyperuricemic Control): Receives potassium oxonate (PO).[6]

-

Group 3 (this compound Treatment): Receives PO and this compound.

-

Group 4 (Comparator Treatment): Receives PO and Allopurinol.

-

Group 5 (Combination Therapy): Receives PO, this compound, and Allopurinol.[6]

-

Group 6 (this compound Control): Receives this compound only.

-

Group 7 (Allopurinol Control): Receives Allopurinol only.

-

-

Induction of Hyperuricemia: Administer potassium oxonate (250 mg/kg body weight) intraperitoneally once daily at a fixed time (e.g., 8:00 AM) to induce hyperuricemia in the relevant groups.[6]

-

Drug Administration: One hour after PO administration, administer this compound, Allopurinol, or the vehicle orally for seven consecutive days.[6][7]

-

Sample Collection: At the end of the treatment period, collect blood samples for serum analysis and harvest kidney tissues for molecular and histopathological examination.

Biochemical Analysis

-

Serum Uric Acid: Measure sUA levels using a commercial uric acid kit.

-

Renal Function Markers: Assess blood urea nitrogen (BUN) to evaluate renal function.[6][7]

-

Liver Enzyme Levels: Measure serum glutamate-pyruvate transaminase (GPT) and glutamate-oxaloacetate transaminase (GOT) to monitor potential hepatotoxicity.[6]

-

Inflammatory Cytokines: Quantify serum levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) using ELISA kits to assess the inflammatory response.[6][7]

Molecular Analysis (Quantitative Real-Time PCR)

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from kidney tissues and reverse transcribe it into cDNA.

-

qRT-PCR: Perform quantitative real-time PCR to measure the mRNA expression levels of key urate transporters in the kidney, including mURAT-1, mGLUT-9, mOAT-1, and mOAT-3.[6][7]

Histopathological Analysis

-

Tissue Preparation: Fix kidney tissues in 10% neutral buffered formalin, process, and embed in paraffin.

-

Staining: Section the tissues and stain with hematoxylin and eosin (H&E) to observe general morphology and identify any pathological changes, such as urate crystal deposition and cellular infiltration.[6]

-

Immunohistochemistry: Perform immunohistochemical staining for transforming growth factor-beta 1 (TGF-β1) to assess fibrotic changes in the kidney.[6][7]

Data Presentation

Table 1: Effect of this compound on Serum Biomarkers in Hyperuricemic Mice

| Treatment Group | Serum Uric Acid (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Control | Value ± SD | Value ± SD |

| Hyperuricemic (PO) | Increased Value ± SD | Increased Value ± SD |

| PO + this compound | Decreased Value ± SD | Decreased Value ± SD |

| PO + Allopurinol | Decreased Value ± SD | Decreased Value ± SD |

| PO + this compound + Allopurinol | Synergistically Decreased Value ± SD | Synergistically Decreased Value ± SD |

Data presented as Mean ± Standard Deviation (SD). Values are indicative and should be determined experimentally.

Table 2: Effect of this compound on Renal mRNA Expression of Urate Transporters

| Treatment Group | mURAT-1 (Relative Expression) | mGLUT-9 (Relative Expression) | mOAT-1 (Relative Expression) | mOAT-3 (Relative Expression) |

| Control | Baseline | Baseline | Baseline | Baseline |

| Hyperuricemic (PO) | Altered | Altered | Altered | Altered |

| PO + this compound | Partially Reversed | Partially Reversed | Partially Reversed | Partially Reversed |

| PO + Allopurinol | Partially Reversed | Partially Reversed | Partially Reversed | Partially Reversed |

| PO + this compound + Allopurinol | Restored towards Baseline | Restored towards Baseline | Restored towards Baseline | Restored towards Baseline |

Expression levels are relative to the control group and normalized to a housekeeping gene.

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound in murine models of hyperuricemia. These experiments can elucidate the biochemical, molecular, and histopathological impacts of this compound, both alone and in combination with other therapies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for preclinical drug development and research.

References

- 1. This compound | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Zurampic (DSC) (this compound [DSC]) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. Impact of this compound and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Phase III Clinical Trials of Lesinurad Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design and protocols for Phase III clinical trials investigating Lesinurad in combination with xanthine oxidase inhibitors (XOIs) for the treatment of hyperuricemia in patients with gout. The information is compiled from the pivotal CLEAR 1, CLEAR 2, and CRYSTAL studies.

Introduction

This compound is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[1] When used in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, which reduces the production of uric acid, this dual-mechanism therapy has been shown to be effective in lowering serum uric acid (sUA) levels in patients with gout who have not achieved target levels with an XOI alone.[2][3] The following sections detail the design and protocols of the key Phase III trials that established the efficacy and safety of this combination therapy.

Signaling Pathway of Combination Therapy

The combination of this compound with a xanthine oxidase inhibitor (XOI) targets two key pathways in uric acid homeostasis. XOIs, such as allopurinol and febuxostat, inhibit the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[4][5][6][7][8][9][10][11][12][13] This reduces the overall production of uric acid in the body. This compound, on the other hand, acts in the kidneys to inhibit URAT1, a transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][14][15][16][17] By blocking URAT1, this compound promotes the excretion of uric acid in the urine. The synergistic action of these two drug classes leads to a more significant reduction in serum uric acid levels than either agent alone.

Phase III Clinical Trial Design

The efficacy and safety of this compound combination therapy were primarily evaluated in three pivotal, randomized, double-blind, placebo-controlled Phase III studies: CLEAR 1, CLEAR 2, and CRYSTAL.[2][3]

Study Objectives

-

Primary Objective: To evaluate the proportion of patients achieving a target serum uric acid (sUA) level by month 6.[17][18] The target was <6.0 mg/dL in the CLEAR studies and <5.0 mg/dL in the CRYSTAL study.[2][3]

-

Secondary Objectives: To assess the mean gout flare rate, the proportion of patients with complete resolution of at least one tophus, and the overall safety and tolerability of the combination therapy.[5][17]

Patient Population

The trials enrolled adult patients (18-85 years) with a diagnosis of gout and hyperuricemia.[5][6] A summary of the baseline characteristics of the patients in each trial is presented in Table 1.

Table 1: Baseline Demographics and Disease Characteristics of Patients in Phase III Trials.

| Characteristic | CLEAR 1 (n=603)[1][4][5] | CLEAR 2 (n=610)[4][5][7][8] | CRYSTAL (n=324)[6] |

| Mean Age (years) | 51.9 ± 11.3 | 51.2 ± 10.9 | 54.1 ± 11.0 |

| Male (%) | 94.0 | 96.2 | 95.4 |

| Mean Duration of Gout (years) | 11.8 ± 9.4 | 11.5 ± 9.3 | 14.7 ± 10.9 |

| Mean Baseline sUA (mg/dL) | 6.94 ± 1.27 | 6.9 ± 1.2 | 8.7 ± 1.6 (at screening) |

| Patients with Tophi (%) | 14.3 | 23.0 | 100 |

| Mean Allopurinol Dose (mg/day) | 306.6 ± 59.6 | ~300 | N/A |

| Background XOI | Allopurinol | Allopurinol | Febuxostat |

Treatment Protocol

Patients were randomized to receive this compound (200 mg or 400 mg) or a placebo once daily, in combination with their ongoing XOI therapy.[5][6] All patients received prophylaxis for gout flares for the initial months of the studies.[4]

Efficacy and Safety Data

Efficacy Results

The combination of this compound with an XOI demonstrated superior efficacy in lowering sUA levels compared to XOI monotherapy. A summary of the key efficacy outcomes is presented in Table 2.

Table 2: Key Efficacy Outcomes of Phase III Trials.

| Outcome | CLEAR 1[17] | CLEAR 2[7] | CRYSTAL[19] |

| Primary Endpoint | % Patients with sUA <6.0 mg/dL at Month 6 | % Patients with sUA <6.0 mg/dL at Month 6 | % Patients with sUA <5.0 mg/dL at Month 6 |

| Placebo + XOI | 27.9% | 23.3% | 46.8% |

| This compound 200mg + XOI | 54.2% (p<0.0001) | 55.4% (p<0.0001) | 56.6% (p=0.13) |

| This compound 400mg + XOI | 59.2% (p<0.0001) | 66.5% (p<0.0001) | 76.1% (p<0.0001) |

| Tophus Resolution (Month 12) | No significant difference | No significant difference | No significant difference |

| Gout Flare Rate (Months 7-12) | No significant difference | No significant difference | Not reported as a key secondary endpoint |

Safety Profile

This compound in combination with an XOI was generally well-tolerated. The most common adverse events are summarized in Table 3. An increase in serum creatinine was observed, particularly with the 400 mg dose, which was mostly reversible.[5][16]

Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) (%).

| Adverse Event | CLEAR 1 & 2 (Placebo + Allo)[5] | CLEAR 1 & 2 (this compound 200mg + Allo)[5] | CRYSTAL (Placebo + Febuxostat)[6] | CRYSTAL (this compound 200mg + Febuxostat)[6] |

| Any TEAE | 68.7 - 74.5 | 70.9 - 77.6 | 72.5 | 82.1 |

| Serious AEs | 3.9 - 5.5 | 4.4 - 4.5 | 9.2 | 5.7 |

| Renal-related AEs | 3.5 - 4.9 | 4.0 - 5.9 | 5.5 | 8.5 |

| Kidney Stones | 0.5 - 2.0 | 0 - 1.0 | 3.7 | 0.9 |

| Serum Creatinine Increase (≥1.5x baseline) | 1.0 - 3.4 | 5.9 - 6.0 | 2.8 | 4.7 |

| Nasopharyngitis | N/A | N/A | 8.3 | 9.4 |

| Hypertension | N/A | N/A | 7.3 | 5.7 |

| Headache | N/A | N/A | 7.3 | 9.4 |

Experimental Protocols